molecular formula C5H14ClOP B1195591 (2-Hydroxyethyl)trimethylphosphonium chloride CAS No. 58887-04-0

(2-Hydroxyethyl)trimethylphosphonium chloride

Cat. No.: B1195591
CAS No.: 58887-04-0
M. Wt: 156.59 g/mol
InChI Key: NIPWFPYJCVZBSC-UHFFFAOYSA-M
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Description

(2-Hydroxyethyl)trimethylphosphonium chloride is a compound that belongs to the class of phosphonium salts These salts are characterized by the presence of a positively charged phosphorus atom this compound is structurally similar to choline, a vital nutrient found in many plants and animal organs

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxyethyl)trimethylphosphonium chloride can be synthesized through several methods. One common approach involves the reaction of trimethyl phosphine with a suitable alkyl halide, such as 1-bromoalkyl or 1-bromo-2-alkoxy compounds, to yield the corresponding phosphonium bromide salts . These salts can then undergo anion metathesis with lithium imide salts to produce the desired phosphonium choline compound.

Industrial Production Methods

In industrial settings, the production of phosphonium choline often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production to achieve the desired quality and quantity of phosphonium choline.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)trimethylphosphonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphonium choline to phosphines.

    Substitution: Nucleophilic substitution reactions can replace the halide ion in phosphonium choline with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts, depending on the nucleophile used.

Mechanism of Action

(2-Hydroxyethyl)trimethylphosphonium chloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

(2-Hydroxyethyl)trimethylphosphonium chloride can be compared with other similar compounds, such as:

This compound’s unique properties, such as its stability and versatility, make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-hydroxyethyl(trimethyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14OP.ClH/c1-7(2,3)5-4-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPWFPYJCVZBSC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C)(C)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974382
Record name (2-Hydroxyethyl)(trimethyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58887-04-0
Record name Phosphonium choline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058887040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Hydroxyethyl)(trimethyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Hydroxyethyl)trimethylphosphonium chloride
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(2-Hydroxyethyl)trimethylphosphonium chloride
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(2-Hydroxyethyl)trimethylphosphonium chloride
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(2-Hydroxyethyl)trimethylphosphonium chloride
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(2-Hydroxyethyl)trimethylphosphonium chloride
Reactant of Route 6
(2-Hydroxyethyl)trimethylphosphonium chloride

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